Methyl 2-benzyl-3-(2-chloroacetamido)butanoate
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Overview
Description
Methyl 2-benzyl-3-(2-chloroacetamido)butanoate is an organic compound with a complex structure that includes a benzyl group, a chloroacetyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzyl-3-(2-chloroacetamido)butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-benzyl-3-aminobutanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyl-3-(2-chloroacetamido)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-benzyl-3-[(2-chloroacetyl)amino]butanoic acid.
Oxidation and Reduction: Benzaldehyde or benzyl alcohol, respectively.
Scientific Research Applications
Methyl 2-benzyl-3-(2-chloroacetamido)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-benzyl-3-(2-chloroacetamido)butanoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-benzyl-3-aminobutanoate: Lacks the chloroacetyl group, making it less reactive in substitution reactions.
Methyl 2-benzyl-3-[(2-bromoacetyl)amino]butanoate: Similar structure but with a bromoacetyl group, which may exhibit different reactivity and biological activity.
Ethyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially affecting its solubility and reactivity.
Uniqueness
Methyl 2-benzyl-3-(2-chloroacetamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroacetyl group allows for targeted covalent modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-benzyl-3-[(2-chloroacetyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10(16-13(17)9-15)12(14(18)19-2)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIQBTWMFMVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)C(=O)OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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